molecular formula C9H8ClFO B1324355 3-(2-Fluorophenyl)propionyl chloride CAS No. 52163-89-0

3-(2-Fluorophenyl)propionyl chloride

Cat. No. B1324355
Key on ui cas rn: 52163-89-0
M. Wt: 186.61 g/mol
InChI Key: UKMJNLBMILIWFH-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

To a mixture of 3-(2-fluorophenyl)propionic acid (18.64 g, 0.111 mol) and dimethylformamide (5 drops) at room temperature was added dropwise oxalyl chloride (60 mL). The mixture was stirred at room temperature until gas evolution had ceased. The excess oxalyl chloride was removed by distillation to give 3-(2-fluorophenyl)propionyl chloride. A solution of the 3-(2-fluorophenyl)propionyl chloride in dichloromethane (230 mL) was added dropwise to a mixture of aluminum chloride (16.25 g, 0.12 mol) in dichloromethane (230 mL), and the mixture was refluxed for 3.5 h. The reaction mixture was poured into ice water (1200 mL), and the two phases were separated. The dichloromethane phase was washed successively with 0.1N aqueous sodium hydroxide (2×100 mL), water (200 mL), and brine (200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The residual oil was chromatographed on silica gel eluting with hexane:dichloromethane (9:1) to give 11.0 g of crude 4-fluoro-1-indanone as a yellow solid. Recrystallization from acetone: water mixtures gave 8.02 g (48%) of 4-fluoro-1-indanone as a pale yellow solid: m.p., 71°-72° C.; NM (DMSO-d6): d 7.51 (m, 3H, Ar), 3.13 (t, 2H, CH2), 2.74 (t, 2H, CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10](Cl)=[O:11].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH2:9][C:10]2=[O:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)CCC(=O)Cl
Name
Quantity
16.25 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
230 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
230 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
1200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the two phases were separated
WASH
Type
WASH
Details
The dichloromethane phase was washed successively with 0.1N aqueous sodium hydroxide (2×100 mL), water (200 mL), and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on silica gel eluting with hexane:dichloromethane (9:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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